Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid
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Overview
Description
Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is used extensively in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a series of steps including the formation of intermediates and the use of specific reagents and catalysts. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to alter the functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid is used in the synthesis of peptides and proteins. Its stability and ease of removal make it a preferred choice for solid-phase peptide synthesis .
Biology
In biological research, this compound is used to study protein interactions and functions. It serves as a building block for creating peptides that can mimic natural proteins, aiding in the understanding of biological processes .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. They are used in the development of peptide-based drugs and as tools for drug delivery systems .
Industry
Industrially, this compound is used in the production of various biochemical products. Its role in peptide synthesis makes it valuable for manufacturing pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the desired peptide is synthesized, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions or biological activity .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid
- Fmoc-(2S,3R)-3-methylglutamate
- Fmoc-4-amino-3-hydroxybutanoic acid
Uniqueness
Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid is unique due to its specific stereochemistry and functional groups. This configuration provides distinct properties that are advantageous in peptide synthesis, such as improved stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-methylhexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-13(2)21(19(24)11-20(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,21,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAHTEKQUAIZFZ-CTNGQTDRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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